4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide
Overview
Description
4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide is a complex organic compound that features a combination of indole, thiophene, and phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Thiophene Group: The thiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole derivative and the butanamide moiety. This can be achieved through a coupling reaction using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) to activate the carboxylic acid group for nucleophilic attack by the amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amides to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting cancer, inflammation, or microbial infections.
Material Science: The presence of thiophene and indole moieties makes it a candidate for organic electronic materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used in studies investigating the biological activities of indole and thiophene derivatives, including their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide would depend on its specific biological target. Generally, compounds with indole and thiophene groups can interact with various enzymes, receptors, or nucleic acids. The indole moiety is known to bind to serotonin receptors, while thiophene derivatives can interact with enzymes involved in oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiophene-2-carboxylic acid: A simple thiophene derivative.
N-phenylbutanamide: A simpler amide without the indole or thiophene groups.
Uniqueness
4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide is unique due to the combination of indole, thiophene, and phenyl groups in a single molecule. This unique structure may confer distinct biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
4-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c26-22(10-4-8-17-6-2-1-3-7-17)24-19-12-11-18-13-14-25(20(18)16-19)23(27)21-9-5-15-28-21/h1-3,5-7,9,11-12,15-16H,4,8,10,13-14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBWJBZIEMRPKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CCCC3=CC=CC=C3)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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